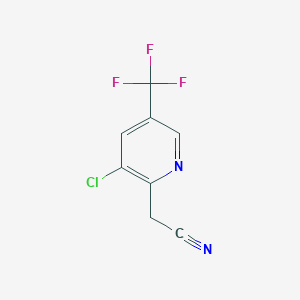

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFVBRUYPUNIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585401 | |

| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157764-10-8 | |

| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS No. 157764-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a key fluorinated pyridine intermediate. The document elucidates its chemical and physical properties, outlines a detailed synthesis pathway, and explores its significant applications, particularly in the development of agrochemicals. Safety protocols and handling guidelines are also detailed to ensure its proper use in a research and development setting. This guide is intended to be a critical resource for scientists and professionals engaged in organic synthesis and the discovery of new bioactive molecules.

Introduction

This compound, registered under CAS number 157764-10-8, is a highly functionalized heterocyclic compound.[1] Its structure, which incorporates a trifluoromethyl group, a chlorine atom, and a nitrile moiety on a pyridine ring, makes it a valuable and versatile building block in modern synthetic chemistry. The trifluoromethyl group is particularly noteworthy for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making trifluoromethylated pyridines highly sought after in medicinal and agrochemical research.[2] This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 157764-10-8 | [1] |

| Molecular Formula | C₈H₄ClF₃N₂ | [1] |

| Molecular Weight | 220.58 g/mol | [1] |

| Appearance | White to Yellow to Brown Crystal or Solid | |

| Boiling Point (Predicted) | 245.7 ± 35.0 °C | [3] |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [3] |

| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile | [1] |

| SMILES | C1=C(C=NC(=C1Cl)CC#N)C(F)(F)F | |

| InChIKey | QSFVBRUYPUNIPH-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and industrially relevant pathway starts from the more readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.

Synthesis of the Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine

The precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a valuable intermediate in its own right, used in the production of various agrochemicals.[4] Its synthesis can be achieved through several routes, often starting from 2-chloro-5-methylpyridine or 3-picoline.[5] A typical method involves the chlorination of 2-chloro-5-trifluoromethylpyridine.[4]

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

Materials:

-

2-chloro-5-trifluoromethylpyridine

-

Ferric chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Hot water

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reactor, charge 363 g of 2-chloro-5-trifluoromethylpyridine and 325 g of ferric chloride.[4]

-

Heat the mixture to 150-170 °C.[4]

-

Introduce chlorine gas into the reaction mixture and maintain the reaction for 18 hours.[4]

-

After the reaction is complete, carefully add the reaction mixture to 1.5 L of hot water.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by rectification to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.[4]

Causality of Experimental Choices:

-

Ferric chloride acts as a Lewis acid catalyst, polarizing the chlorine molecule and facilitating the electrophilic aromatic substitution on the pyridine ring.

-

The high reaction temperature is necessary to overcome the activation energy for the chlorination of the electron-deficient pyridine ring.

-

Rectification is a crucial final step to ensure the high purity of the intermediate, which is essential for the subsequent reaction steps.

Synthesis of this compound

The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to the target acetonitrile derivative can be achieved through a two-step process involving an initial fluorination followed by cyanation.[6]

Step 1: Fluorination to 2-fluoro-3-chloro-5-trifluoromethylpyridine

This step involves a nucleophilic aromatic substitution where one of the chlorine atoms is replaced by a fluorine atom.

Step 2: Cyanation to this compound

The newly introduced fluorine atom is then displaced by a cyanide group.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-dichloro-5-trifluoromethylpyridine

-

Potassium fluoride (KF)

-

A suitable catalyst (e.g., a phase-transfer catalyst)

-

N,N-Dimethylacetamide (DMAC)

-

A cyaniding reagent (e.g., sodium cyanide or potassium cyanide)

Procedure:

Part A: Synthesis of 2-fluoro-3-chloro-5-trifluoromethylpyridine [6]

-

In a reactor, dissolve 2,3-dichloro-5-trifluoromethylpyridine in DMAC.

-

Add potassium fluoride and a catalytic amount of a suitable phase-transfer catalyst.

-

Heat the reaction mixture to 140-170 °C.[6]

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, distill the reaction mixture to isolate 2-fluoro-3-chloro-5-trifluoromethylpyridine.[6]

Part B: Synthesis of this compound [6]

-

Add the 2-fluoro-3-chloro-5-trifluoromethylpyridine obtained in the previous step to a cyaniding reagent.[6]

-

Perform the cyanation reaction under appropriate conditions.

-

After the reaction is complete, wash the mixture with water.

-

Distill the product to obtain 2-cyano-3-chloro-5-trifluoromethylpyridine with a purity of up to 99.5%.[6]

Causality of Experimental Choices:

-

DMAC is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reactions.

-

The use of a phase-transfer catalyst can enhance the rate of the fluorination reaction.

-

The two-step process allows for a more controlled synthesis, leading to a high-purity final product.

Caption: Synthesis pathway of this compound.

Applications in Drug Development and Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of the fungicide fluopicolide .[7][8]

Synthesis of Fluopicolide

Fluopicolide is a highly effective fungicide used to control oomycete pathogens in various crops. The synthesis of fluopicolide involves the reduction of the nitrile group of this compound to an amine, followed by acylation with 2,6-dichlorobenzoyl chloride.

Experimental Workflow: Synthesis of Fluopicolide

Step 1: Catalytic Hydrogenation of the Nitrile

The nitrile group is reduced to a primary amine using a catalyst such as Raney Nickel in the presence of hydrogen gas.[7][9] This reaction is typically carried out in a solvent like acetic acid.

Step 2: Acylation of the Amine

The resulting amine, 1-[-3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine, is then reacted with 2,6-dichlorobenzoyl chloride in the presence of a base to form the final product, fluopicolide.[7]

Caption: Synthetic route to Fluopicolide from the title compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a properly fitted respirator if there is a risk of inhalation.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a pivotal intermediate in the synthesis of high-value agrochemicals, most notably the fungicide fluopicolide. Its synthesis, while requiring careful control, is well-established and scalable. The unique combination of functional groups on the pyridine ring provides a versatile platform for further chemical modifications, suggesting its potential for the development of new bioactive molecules in both the agrochemical and pharmaceutical industries. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or professional working with this compound.

References

- 1. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]

- 8. CN107814759A - The preparation method of fluopicolide - Google Patents [patents.google.com]

- 9. EP3489221A1 - Verfahren zur herstellung von fluopicolid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

This document provides an in-depth technical overview of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a key heterocyclic building block. Tailored for researchers, chemists, and professionals in drug discovery and agrochemical development, this guide synthesizes critical data on its chemical properties, synthesis, analytical validation, applications, and safety protocols, grounding all information in authoritative sources.

Executive Summary

This compound is a specialized chemical intermediate of significant interest due to its unique trifluoromethyl-substituted pyridine structure. The presence of the trifluoromethyl (CF₃) group is known to enhance critical properties in bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[1] This makes the title compound a valuable precursor for synthesizing novel therapeutic agents and advanced agrochemicals.[2][3] This guide elucidates the core scientific principles and practical methodologies associated with this compound, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

Accurate characterization begins with a clear understanding of the compound's fundamental properties. These parameters are crucial for designing experiments, predicting reactivity, and ensuring proper handling.

| Property | Value | Source |

| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile | PubChem[4] |

| CAS Number | 157764-10-8 | PubChem[4] |

| Molecular Formula | C₈H₄ClF₃N₂ | PubChem[4] |

| Molecular Weight | 220.58 g/mol | PubChem[4] |

| Monoisotopic Mass | 220.0015103 Da | PubChem[4] |

| Appearance | White to Yellow to Brown Crystal or Solid | MySkinRecipes[2] |

| Predicted Density | 1.429 ± 0.06 g/cm³ | Echemi[5] |

| Predicted Boiling Point | 245.7 ± 35.0 °C | Echemi[5] |

| XLogP3 | 2.1 | PubChem[4] |

| Topological Polar Surface Area | 36.7 Ų | PubChem[4] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically leverages the reactivity of its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. The core mechanism involves a nucleophilic aromatic substitution (SₙAr) reaction, where the chlorine atom at the 2-position of the pyridine ring is displaced by a cyanide anion. The 2-position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group.

General Synthesis Workflow

The diagram below outlines a representative workflow for the synthesis and purification of the target compound.

Caption: A typical workflow for the synthesis and purification of the target compound.

Step-by-Step Laboratory Protocol (Exemplary)

This protocol is a representative method. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

-

Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.) and a suitable polar aprotic solvent (e.g., DMSO or DMF). Add sodium cyanide (NaCN) (1.1 eq.).

-

Causality: A polar aprotic solvent is chosen to dissolve the reagents and facilitate the SₙAr reaction without interfering with the nucleophile. A slight excess of NaCN ensures the complete conversion of the starting material.

-

-

Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final, high-purity compound.

-

Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 4.0.

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and quality of the synthesized compound. A multi-technique approach provides a self-validating system, where data from each method corroborates the others.

Recommended Analytical Workflow

Caption: A logical workflow for the analytical validation of the final product.

Key Analytical Techniques and Expected Results

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic signals for the two aromatic protons on the pyridine ring and the methylene (-CH₂-) protons of the acetonitrile group.

-

¹⁹F NMR: Will exhibit a singlet corresponding to the -CF₃ group.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the nitrile carbon, the CF₃ carbon, and the carbons of the pyridine ring.

-

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the compound's molecular weight (220.58 g/mol ). Crucially, the isotopic pattern for a single chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) must be observed.[4]

-

Infrared (IR) Spectroscopy: A sharp, characteristic absorption band is expected in the range of 2240-2260 cm⁻¹, which is indicative of the nitrile (C≡N) functional group.

-

High-Performance Liquid Chromatography (HPLC): A standard protocol using a C18 reverse-phase column with a mobile phase gradient (e.g., acetonitrile/water) can be used to determine the purity, which should typically exceed 98% for use in further research.

Applications in Research and Development

The structural motifs within this compound make it a highly valuable building block in two major industrial sectors.

Agrochemical Synthesis

Trifluoromethylpyridine derivatives are foundational to many modern crop protection products.[3] This compound serves as a key intermediate for synthesizing:

-

Insecticides: The trifluoromethyl group can enhance insecticidal activity and metabolic stability.[2]

-

Fungicides and Herbicides: The unique electronic properties of the substituted pyridine ring are exploited to design molecules with high efficacy and target specificity.[2][3]

Pharmaceutical Drug Discovery

The inclusion of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to improve a drug candidate's profile.[6]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[1]

-

Increased Lipophilicity: The CF₃ group often increases a molecule's ability to cross cell membranes, improving bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the basicity of the pyridine nitrogen, which can be fine-tuned to optimize drug-receptor interactions. This intermediate is particularly relevant for developing novel therapeutics targeting neurological and metabolic diseases.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from GHS classifications.[4][5][7]

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Always handle this chemical in a certified chemical fume hood.[8]

-

Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[8]

-

Avoid breathing dust, fumes, or vapors. Use only in well-ventilated areas.[8]

-

Wash hands thoroughly after handling.[8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its carefully designed structure provides a gateway to novel molecules with enhanced biological activity, making it an indispensable asset for scientists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the foundation for leveraging its full potential in creating next-generation products.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a trifluoromethyl group, a chloro substituent, and a reactive acetonitrile moiety on a pyridine scaffold, makes it a prized building block in both medicinal chemistry and agrochemical research. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, while the chloro and nitrile groups serve as versatile handles for further chemical elaboration.[1] This guide provides an in-depth analysis of its physical and chemical properties, a detailed synthesis protocol, reactivity profile, and essential safety guidelines for its handling and application.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure.

-

IUPAC Name: 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile[2]

-

Synonyms: this compound[2]

-

Molecular Weight: 220.58 g/mol [2]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategy. The data presented below are compiled from predictive models and supplier specifications.

| Property | Value | Source |

| Appearance | White to Yellow to Brown Crystal or Solid | [1] |

| Molecular Weight | 220.58 g/mol | [2] |

| Exact Mass | 220.0015103 Da | [2] |

| Boiling Point (Predicted) | 245.7 ± 35.0 °C | [3] |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [3] |

| Topological Polar Surface Area | 36.7 Ų | [2][3] |

| XLogP3 (Lipophilicity) | 2.1 | [2][3] |

| Purity | 94.5 - 100% | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via nucleophilic aromatic substitution (SNAᵣ). The precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a key starting material.[4] The electron-withdrawing nature of the trifluoromethyl group and the ring nitrogen atom activates the C2 position for nucleophilic attack, making the displacement of the C2-chloro group by a cyanide source regioselective and efficient.

A plausible synthetic route is adapted from methodologies described for analogous compounds.[5]

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous DMSO. Stir the mixture until the starting material is fully dissolved.

-

Addition of Nucleophile: Carefully add sodium cyanide (1.2 eq) to the solution.

-

Causality: Sodium cyanide serves as the nucleophile. A slight excess ensures the complete consumption of the starting material. DMSO is an excellent polar aprotic solvent for SNAᵣ reactions as it effectively solvates the cation (Na⁺) while leaving the cyanide anion (CN⁻) highly reactive.

-

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality: Heating provides the necessary activation energy for the substitution reaction. The C2-Cl bond is more labile than the C3-Cl bond due to activation by the ring nitrogen.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction and precipitate the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

-

Causality: The product is organic-soluble and will partition into the ethyl acetate layer, separating it from the inorganic salts (NaCl, excess NaCN) which remain in the aqueous phase.

-

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity and Applications

This molecule's value is derived from the distinct reactivity of its functional groups, making it a versatile platform for diversification.

-

The Methylene Bridge (-CH₂-): The protons on the carbon adjacent to the nitrile and the pyridine ring are acidic. This position can be deprotonated with a suitable base (e.g., NaH, LDA) to form a carbanion, which can then be alkylated or used in various condensation reactions to introduce further complexity.

-

The Nitrile Group (-C≡N): The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. It can also be reduced to a primary amine, providing a key linkage point for building larger molecules.

-

The Pyridine Ring: The trifluoromethyl group makes the pyridine ring electron-deficient, rendering it susceptible to nucleophilic attack under certain conditions, although the existing chloro-substituent is the more likely site for further substitution.

Core Applications:

-

Pharmaceuticals: It serves as a foundational scaffold for developing new therapeutic agents, particularly for neurological and metabolic disorders.[1] The trifluoromethylpyridine motif is a well-established pharmacophore.

-

Agrochemicals: This compound is a key intermediate in the synthesis of advanced herbicides and insecticides.[1] Its structure allows for the creation of active ingredients that target specific biological pathways in weeds and pests.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed[2]

-

H312: Harmful in contact with skin[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H332: Harmful if inhaled[2]

-

H335: May cause respiratory irritation[2]

Caption: Standard laboratory safety workflow for handling the compound.

Protocol for Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is a pivotal fluorinated pyridine-containing organic intermediate. Its strategic importance is primarily recognized in the synthesis of advanced agrochemicals and novel pharmaceutical agents. The unique arrangement of a chloro substituent, a trifluoromethyl group, and a cyanomethyl moiety on the pyridine ring imparts distinct reactivity and makes it a versatile scaffold in synthetic chemistry. The trifluoromethyl group, in particular, is known to enhance critical properties of parent molecules, such as metabolic stability, lipophilicity, and binding affinity, making this compound a highly valued building block in medicinal chemistry.[1] This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis methodologies, key applications in drug discovery, and analytical characterization protocols.

Nomenclature and Physicochemical Properties

Correctly identifying a compound is the foundation of scientific research. The title compound is systematically named according to IUPAC standards and is associated with several identifiers.

IUPAC Name and Synonyms

-

IUPAC Name : this compound.[2]

-

Synonyms : [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.[3][4]

Physicochemical Data Summary

The compound's physical and chemical properties are essential for its handling, reaction setup, and analytical method development. The data presented below has been aggregated from predictive models and publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃N₂ | PubChem[2] |

| Molecular Weight | 220.58 g/mol | PubChem[2] |

| Appearance | White to Yellow to Brown Crystalline Solid | MySkinRecipes[5] |

| Boiling Point (Predicted) | 245.7 ± 35.0 °C | Echemi[3] |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ | Echemi[3] |

| XLogP3 | 2.1 | Echemi[3] |

| Topological Polar Surface Area | 36.7 Ų | PubChem[2] |

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves a nucleophilic substitution reaction on a di-substituted pyridine precursor.

Key Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine

The most common precursor for the title compound is 2,3-dichloro-5-(trifluoromethyl)pyridine. This starting material is itself a valuable intermediate used in the production of various high-efficiency insecticides and fungicides.[6] Its synthesis can be achieved through several routes, including the chlorination of 2-chloro-5-trifluoromethylpyridine.[6]

General Synthesis Protocol: Cyanation

The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to the target acetonitrile derivative is typically achieved via a nucleophilic substitution with a cyanide source. The chlorine atom at the 2-position of the pyridine ring is more activated towards substitution than the one at the 3-position due to the electron-withdrawing effects of the ring nitrogen.

A plausible synthetic workflow involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like DMSO or DMF.

Experimental Protocol: Synthesis

-

Reaction Setup : To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMSO (5-10 volumes), add sodium cyanide (1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Execution : Heat the reaction mixture to 50-70 °C and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up : Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water. This step quenches the reaction and precipitates the product.

-

Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: High-level workflow for the synthesis of the title compound.

Applications in Agrochemical and Pharmaceutical Development

The title compound is a key building block, primarily due to the reactive cyanomethyl group which can be further elaborated into a variety of functional groups.

Intermediate for Agrochemicals

This molecule serves as a crucial intermediate in the synthesis of modern insecticides and fungicides.[5] For instance, the related compound 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, which can be synthesized from the corresponding 2-cyano derivative, is a key intermediate for the fungicide fluopicolide.[7] The trifluoromethyl group often enhances the efficacy and stability of the final active ingredient.[5]

Scaffold in Medicinal Chemistry

In drug discovery, the 2-(pyridin-2-yl)acetonitrile scaffold is valuable for constructing more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The chloro and trifluoromethyl groups on the pyridine ring allow for fine-tuning of steric and electronic properties, which is critical for optimizing ligand-receptor interactions. This scaffold has been incorporated into molecules targeting a range of biological systems.[8][9][10] The presence of the trifluoromethyl group is particularly advantageous as it can improve metabolic stability and cell membrane permeability of drug candidates.[1]

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is standard practice.

Standard Analytical Workflow

A typical workflow for quality control involves spectroscopic and chromatographic methods to ensure the material meets specifications before its use in downstream applications.

Caption: Logical flow for the analytical validation of the synthesized compound.

Protocol: Purity Determination by HPLC

-

System : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of Acetonitrile and Water (both may contain 0.1% formic acid or trifluoroacetic acid).

-

Gradient Example: Start at 60% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

-

Analysis : Inject 5-10 µL of the sample solution. The purity is determined by the relative area percentage of the main peak.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements : The compound is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[2][3] It may also cause respiratory irritation.[2][11]

-

Personal Protective Equipment (PPE) : Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound is a high-value chemical intermediate with significant utility in the agrochemical and pharmaceutical industries. Its synthesis from readily available precursors is straightforward, and its unique combination of functional groups provides a versatile platform for the creation of more complex, biologically active molecules. Proper analytical characterization and adherence to safety protocols are paramount when working with this compound to ensure reliable and safe scientific outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. [3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ACETONITRILE [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 8. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 9. danabiosci.com [danabiosci.com]

- 10. 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile (CAS No. 213994-29-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 11. 157764-10-8 Cas No. | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | Apollo [store.apolloscientific.co.uk]

- 12. jubilantingrevia.com [jubilantingrevia.com]

A Comprehensive Technical Guide to the Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

An In-depth Technical Guide:

Abstract

This technical guide provides a detailed examination of a robust and efficient synthesis pathway for 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a key building block in the development of advanced agrochemicals and pharmaceuticals. The core of this synthesis involves a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. This document offers a retrosynthetic analysis, mechanistic insights, a detailed step-by-step experimental protocol, and critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of Trifluoromethylpyridines

Pyridine derivatives containing a trifluoromethyl (-CF₃) group are of paramount importance in modern chemistry, particularly within the life sciences sector. The unique properties imparted by the -CF₃ group—such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities—make these scaffolds highly sought after. The specific compound, this compound (CAS 157764-10-8), serves as a crucial intermediate for constructing more complex molecules, finding applications in the synthesis of novel pesticides and therapeutic agents.[1][2][3] This guide elucidates a primary synthesis pathway, providing the scientific rationale and practical steps necessary for its successful implementation in a laboratory setting.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan by disconnecting the target molecule at its most strategic bonds. For this compound, the most logical disconnection is the carbon-carbon bond between the pyridine ring and the acetonitrile methylene group.

This disconnection reveals two primary synthons: a pyridyl cation and a cyanomethyl anion (⁻CH₂CN). These synthons correspond to readily available or synthetically accessible starting materials:

-

The Electrophile: 2,3-dichloro-5-(trifluoromethyl)pyridine. The chlorine atom at the C2 position is highly activated for nucleophilic displacement.

-

The Nucleophile: The carbanion of acetonitrile, generated in situ using a strong, non-nucleophilic base.

This analysis points to a direct and efficient one-step construction of the target molecule from a key chlorinated pyridine precursor.

Caption: Retrosynthetic analysis of the target molecule.

The Key Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine

The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7), is a widely used industrial intermediate in the production of various agrochemicals.[2][4] Its synthesis has been extensively documented and typically begins with 3-picoline (3-methylpyridine). The manufacturing process generally involves a sequence of high-temperature chlorination and fluorination reactions to build the fully substituted pyridine ring.[4][5][6]

Common industrial routes include:

-

Stepwise liquid-phase or vapor-phase chlorination of a 2-chloro-5-methylpyridine derivative to install the second chlorine and create a trichloromethyl group.[2]

-

Subsequent vapor-phase fluorination to convert the -CCl₃ group to the final -CF₃ group.[2][5]

Given its commercial availability, this guide will presume the acquisition of this precursor from a chemical supplier.

Primary Synthesis Pathway: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis is the reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and the anion of acetonitrile. This reaction proceeds via a nucleophilic aromatic substitution mechanism, often through a transient Meisenheimer complex.

Caption: Overall synthesis workflow diagram.

4.1 Mechanistic Rationale and Causality

-

Regioselectivity: The chlorine atom at the C2 position is significantly more electrophilic than the chlorine at the C3 position. This is due to the powerful electron-withdrawing inductive effects of both the adjacent ring nitrogen and the trifluoromethyl group at the C5 position. These groups stabilize the negative charge that develops in the Meisenheimer intermediate, thereby lowering the activation energy for substitution at the C2 position.

-

Choice of Base: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates acetonitrile (pKa ≈ 25 in DMSO) to generate the required cyanomethyl anion. The only byproduct is hydrogen gas, which is easily removed from the reaction system. Lithium diisopropylamide (LDA) is another viable, albeit more sterically hindered, option.

-

Solvent System: The reaction must be conducted under strictly anhydrous conditions to prevent the quenching of the acetonitrile anion and the decomposition of the sodium hydride. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they can solvate the cation of the base and facilitate the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Objective: To synthesize this compound.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous acetonitrile (CH₃CN) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under a nitrogen atmosphere.

-

Reaction Setup: Add anhydrous THF to the flask to create a slurry. Add anhydrous acetonitrile (3.0 eq) dropwise at 0 °C (ice-water bath). Allow the mixture to stir for 20-30 minutes at this temperature; evolution of hydrogen gas should be observed.

-

Addition of Electrophile: Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction flask at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridine is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data Summary & Characterization

The following table summarizes typical parameters for the described synthesis. Actual results may vary based on scale and specific conditions.

| Parameter | Value / Description | Source |

| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | [7][8][9] |

| Key Reagents | Acetonitrile, Sodium Hydride, THF | N/A |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | [8][9] |

| Typical Yield | 70-85% (post-purification) | N/A |

| Purity | >95% (determined by NMR/LCMS) | [10] |

| Appearance | White to yellow or brown solid/crystal | [3] |

| Molecular Weight | 220.58 g/mol | [11] |

Expected Characterization Data:

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and a singlet for the methylene (-CH₂) protons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated exact mass (220.0015).[11]

Safety & Handling Precautions

All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium Hydride (NaH): Highly flammable solid. It reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). Mineral oil should be removed before use for optimal reactivity.

-

Acetonitrile (CH₃CN): Toxic and flammable. Harmful if swallowed, inhaled, or in contact with skin.[11]

-

Chlorinated Pyridines: Organohalides are generally toxic and should be handled with care. Avoid inhalation and skin contact.

-

Quenching: The quenching of sodium hydride is highly exothermic and releases hydrogen gas. This step must be performed slowly and with adequate cooling to prevent an uncontrolled reaction.

Conclusion

The synthesis of this compound is most effectively achieved through a regioselective nucleophilic aromatic substitution. This pathway is advantageous due to its high efficiency, excellent regiocontrol, and reliance on a readily available key precursor. The detailed protocol and mechanistic discussions provided in this guide offer researchers a comprehensive framework for the successful and safe laboratory-scale production of this valuable chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(4-CHLOROPHENYL)-2-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]ACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]acetonitrile - Amerigo Scientific [amerigoscientific.com]

- 11. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

Introduction: The Molecular Blueprint

In the landscape of modern drug discovery and agrochemical development, the precise structural verification of novel chemical entities is paramount. This compound serves as a critical heterocyclic building block, valued for its utility in constructing more complex molecular architectures.[1][2][3] Its molecular formula is C₈H₄ClF₃N₂ with a molecular weight of approximately 220.58 g/mol .[1][4][5][6] The presence of a trifluoromethyl group, a chloro substituent, and a nitrile moiety on a pyridine scaffold imparts unique electronic properties and reactivity, making it a compound of significant interest.

This guide provides a comprehensive analysis of the spectroscopic data expected for this compound. As direct experimental spectra are not always publicly available, this document synthesizes data from analogous structures and first-principle chemical logic to present a robust, predictive blueprint for its characterization. This approach empowers researchers to validate their synthetic outcomes with confidence.

Caption: Structure and key properties of the target molecule.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms. For this molecule, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR reveals the number of distinct proton environments and their neighboring protons. The electron-withdrawing nature of the chlorine, trifluoromethyl, and nitrile groups, combined with the inherent aromaticity of the pyridine ring, will significantly influence the chemical shifts, pushing signals downfield.

Protocol for Data Acquisition (Self-Validating System):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing power for similar organic molecules and its single, well-defined residual solvent peak.[7]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for accurate calibration.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain a clean spectrum.

Predicted ¹H NMR Data & Interpretation: Based on the molecular structure, we anticipate two distinct signal regions: the aromatic region for the pyridine ring protons and the aliphatic region for the methylene (-CH₂-) protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.7 ppm | Doublet (d) | 1H | H-6 | The proton at position 6 is adjacent to the ring nitrogen, leading to significant deshielding and a downfield shift. It will be split by the proton at position 4. |

| ~ 8.1 ppm | Doublet (d) | 1H | H-4 | The proton at position 4 is influenced by the adjacent trifluoromethyl group. It will be split by the proton at position 6. |

| ~ 4.1 ppm | Singlet (s) | 2H | -CH₂CN | This methylene group is adjacent to the electron-withdrawing pyridine ring and nitrile group. It has no adjacent protons, hence it appears as a singlet. |

Note: These are predicted values. Actual shifts can vary based on solvent and concentration. The expected chemical shift region for the aromatic protons is supported by data from the analogous compound 2-Chloro-5-(trifluoromethyl)pyridine, which shows signals at 8.69, 7.90, and 7.49 ppm.[8]

Carbon-¹³ (¹³C) NMR Spectroscopy: Unveiling the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a count of the unique carbon atoms and information about their functional group identity. A key feature to look for is the carbon of the CF₃ group, which will appear as a quartet due to one-bond carbon-fluorine coupling (¹J_CF).

Predicted ¹³C NMR Data & Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~ 152 ppm | Singlet | C-2 | Carbon attached to the -CH₂CN group and adjacent to nitrogen. |

| ~ 148 ppm | Quartet (q) | C-6 | Aromatic carbon adjacent to nitrogen, showing a small C-F coupling. |

| ~ 145 ppm | Singlet | C-3 | Carbon bearing the chlorine atom. |

| ~ 135 ppm | Quartet (q) | C-4 | Aromatic carbon with a small C-F coupling. |

| ~ 123 ppm | Quartet (q, ¹J_CF ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon, characterized by a large one-bond C-F coupling constant. |

| ~ 122 ppm | Quartet (q) | C-5 | Carbon bearing the -CF₃ group, showing a small C-F coupling. |

| ~ 116 ppm | Singlet | -CN | The nitrile carbon, typically found in this region.[9] |

| ~ 25 ppm | Singlet | -CH₂- | The aliphatic methylene carbon. |

Pillar 2: Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." A self-validating protocol ensures that the observed peaks directly correspond to the expected functionalities.

Experimental Workflow:

Caption: Standard workflow for functional group analysis via FTIR.

Predicted IR Absorption Bands: The structure contains several IR-active functional groups whose presence can be unequivocally confirmed.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~ 2255 cm⁻¹ | Medium, Sharp | C≡N Stretch | Nitrile (-CN) |

| > 3000 cm⁻¹ | Weak | C-H Stretch | Aromatic C-H |

| < 3000 cm⁻¹ | Weak | C-H Stretch | Aliphatic C-H (-CH₂-) |

| 1550-1600 cm⁻¹ | Medium | C=C / C=N Stretch | Pyridine Ring |

| 1100-1350 cm⁻¹ | Strong, Broad | C-F Stretch | Trifluoromethyl (-CF₃) |

| 700-800 cm⁻¹ | Medium | C-Cl Stretch | Aryl-Chloride |

Authoritative Grounding: The presence of a sharp absorption band around 2250 cm⁻¹ is a highly reliable indicator for the nitrile functional group.[10][11] Similarly, the strong, complex absorptions between 1100 and 1350 cm⁻¹ are characteristic of C-F stretching vibrations in a CF₃ group.

Pillar 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and elemental formula, serving as the ultimate confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, allowing for unambiguous formula assignment.

Trustworthiness through Isotopic Pattern: The presence of a chlorine atom provides a built-in validation system. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the mass spectrum must show a molecular ion cluster with a primary peak (M⁺) and a secondary peak (M+2) with roughly one-third the intensity.

Predicted Fragmentation Pathway: Electron Ionization (EI) would likely cause the molecule to fragment in predictable ways, providing further structural evidence.

Caption: A simplified predicted fragmentation pathway in EI-MS.

Summary of Expected Mass Spectrometry Data:

| m/z Value | Identity | Comments |

| 220.0015 | [M]⁺ (for ¹²C₈¹H₄³⁵Cl¹⁹F₃¹⁴N₂) | Molecular ion (HRMS). This is the exact mass. |

| 222 | [M+2]⁺ | Isotope peak due to ³⁷Cl. Its intensity should be ~32% of the M⁺ peak. |

| 185 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 180 | [M - CH₂CN]⁺ | Loss of the acetonitrile side chain. |

Conclusion

The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. The predicted ¹H and ¹³C NMR spectra define the atomic connectivity, IR spectroscopy confirms the essential functional groups (nitrile, CF₃), and mass spectrometry verifies the molecular weight and elemental composition through its characteristic chlorine isotopic pattern. This comprehensive spectroscopic blueprint serves as an authoritative guide for any researcher or drug development professional working with this important chemical intermediate, ensuring both identity and purity are rigorously established.

References

- 1. This compound [myskinrecipes.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile | 157764-10-8 [chemicalbook.com]

- 4. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]acetonitrile - Amerigo Scientific [amerigoscientific.com]

- 7. rsc.org [rsc.org]

- 8. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 9. nmrs.io [nmrs.io]

- 10. Acetonitrile [webbook.nist.gov]

- 11. Acetonitrile [webbook.nist.gov]

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile NMR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and agrochemical development, the precise synthesis and unambiguous characterization of novel heterocyclic compounds are paramount. This compound, with the molecular formula C₈H₄ClF₃N₂, stands as a critical intermediate in the synthesis of various biologically active molecules.[1][2] Its strategic importance lies in the unique arrangement of its substituents on the pyridine ring: a chloro group, a trifluoromethyl group, and an acetonitrile moiety. This combination of electron-withdrawing groups and a reactive nitrile function makes it a versatile building block.

This technical guide provides an in-depth analysis of the core analytical techniques used to confirm the structure and purity of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating system, the protocols and data interpretation herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar complex molecules. We will delve into the causality behind experimental choices and interpret the resulting data to provide a complete structural elucidation.

Molecular Structure and Overview

The structural integrity of a chemical intermediate is the foundation of any synthetic campaign. The IUPAC name for our target compound is 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile.[3] Its molecular weight is 220.58 g/mol .[3]

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[4] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and number of atoms in a molecule.[5][6]

Expertise & Experience: The Rationale Behind NMR Experimentation

For a molecule like this compound, a standard suite of 1D NMR experiments is sufficient for complete characterization.

-

¹H NMR: This is the primary experiment to identify the number of different types of protons, their relative ratios (via integration), and their connectivity to neighboring protons (via spin-spin splitting). We expect to see signals for the methylene (-CH₂) protons and the two aromatic protons on the pyridine ring.

-

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. It is crucial for confirming the carbon skeleton, including the quaternary carbons that are invisible in the ¹H NMR spectrum. The presence of the trifluoromethyl group makes ¹³C NMR particularly informative, as the carbon of the CF₃ group will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: Given the trifluoromethyl group, this experiment provides a simple yet definitive confirmation of the fluorine environment. A single signal is expected, confirming the presence of a -CF₃ group where all three fluorine atoms are chemically equivalent.

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or acetonitrile-d₃ are excellent alternatives.[7]

Trustworthiness: A Self-Validating Experimental Protocol

A robust and reproducible protocol ensures the integrity of the acquired data.

Experimental Workflow: NMR Data Acquisition

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Detailed Protocol Steps:

-

Sample Preparation: Accurately weigh 15 mg of this compound. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[7] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum with 16 scans, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A typical experiment would involve 1024 scans with a relaxation delay of 2 seconds.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplying function to improve the signal-to-noise ratio. After Fourier transformation, manually phase and baseline correct the spectrum. Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm.

Authoritative Grounding: Data Interpretation

The following tables present the predicted spectral data based on established chemical shift principles and data from analogous structures.[8][9][10]

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.75 | d, J ≈ 2.0 Hz | 1H | H-6 | The proton at position 6 is adjacent to the ring nitrogen and is deshielded. It appears as a doublet due to coupling with H-4. |

| ~ 8.10 | d, J ≈ 2.0 Hz | 1H | H-4 | The proton at position 4 is coupled to H-6. The strong electron-withdrawing effects of the adjacent -CF₃ and -Cl groups cause a significant downfield shift. |

| ~ 4.15 | s | 2H | H-7 (-CH₂) | The methylene protons are adjacent to the electron-withdrawing nitrile group and the pyridine ring, shifting them downfield. They appear as a singlet as there are no adjacent protons. |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 152.0 | C-2 | Carbon attached to nitrogen and the acetonitrile group. |

| ~ 148.1 (q, J ≈ 4 Hz) | C-6 | Carbon adjacent to nitrogen, shows small quartet coupling to the distant CF₃ group. |

| ~ 136.0 (q, J ≈ 5 Hz) | C-4 | Aromatic CH carbon, shows small quartet coupling to the distant CF₃ group. |

| ~ 133.5 | C-3 | Carbon bearing the chlorine atom. |

| ~ 128.0 (q, J ≈ 34 Hz) | C-5 | Carbon attached to the CF₃ group, exhibits a large C-F coupling constant. |

| ~ 122.5 (q, J ≈ 273 Hz) | -CF₃ | The carbon of the trifluoromethyl group shows a very large one-bond C-F coupling, appearing as a distinct quartet. |

| ~ 115.5 | C-8 (-CN) | Characteristic chemical shift for a nitrile carbon.[11] |

| ~ 25.0 | C-7 (-CH₂) | Aliphatic carbon of the methylene group. |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For synthetic chemistry, it provides two critical pieces of information: the precise molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.[12]

Expertise & Experience: The Rationale Behind MS Experimentation

Electron Ionization (EI) is the method of choice for this type of molecule. In EI-MS, high-energy electrons bombard the molecule, knocking off an electron to form a radical cation known as the molecular ion (M⁺•). This process imparts significant energy, causing the molecular ion to fragment in a predictable manner. Analyzing these fragments allows us to piece together the molecular structure, much like solving a puzzle. The presence of a chlorine atom is a key feature, as it will produce a characteristic isotopic pattern (³⁵Cl and ³⁷Cl) that serves as a powerful validation tool.

Trustworthiness: A Self-Validating Experimental Protocol

Experimental Workflow: Mass Spectrometry Data Acquisition

Figure 3: General workflow for GC-MS analysis.[13]

Detailed Protocol Steps:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.

-

GC Conditions: Inject 1 µL of the sample solution. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program would start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min.

-

MS Conditions: Set the electron energy to 70 eV. Scan a mass range from m/z 40 to 400. Set the ion source temperature to 230 °C.[13]

Authoritative Grounding: Data Interpretation

The mass spectrum provides a fingerprint of the molecule. The molecular formula C₈H₄ClF₃N₂ has a monoisotopic mass of 220.0015 Da.[3]

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Ion | Rationale |

| 222 | ~32% | [M+2]⁺• | Molecular ion peak containing the ³⁷Cl isotope. The ~3:1 ratio of M⁺• to [M+2]⁺• is definitive for a monochlorinated compound. |

| 220 | 100% | [M]⁺• | Molecular ion peak (base peak) containing the ³⁵Cl isotope. Corresponds to the molecular weight. |

| 185 | ~70% | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 180 | ~40% | [M - CH₂CN]⁺ | Cleavage of the acetonitrile side chain. |

| 153 | ~25% | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

Key Fragmentation Pathways The high-energy EI process initiates fragmentation at the weakest bonds or through stable neutral losses. The pyridine ring itself is relatively stable, but the side chains provide clear fragmentation routes.

Figure 4: Predicted major fragmentation pathways for the title compound under EI-MS.

Conclusion

The structural elucidation of this compound is achieved with high confidence through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR data provide a detailed map of the proton and carbon framework, confirming the connectivity and chemical environments of all atoms. The characteristic isotopic signature in the mass spectrum provides unequivocal evidence for the presence of a chlorine atom, while the molecular ion peak confirms the compound's elemental composition and molecular weight. The observed fragmentation patterns are fully consistent with the proposed structure. Together, these self-validating analytical techniques provide the definitive characterization required for advancing this key intermediate in research and development pipelines.

References

- 1. 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile | 157764-10-8 [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 6. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. rsc.org [rsc.org]

- 9. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 11. nmrs.io [nmrs.io]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

Literature Review on the Synthesis of Trifluoromethylpyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group into a pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. This powerful structural modification significantly enhances key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making trifluoromethylpyridine derivatives ubiquitous in a vast array of pharmaceuticals and crop protection agents.[1][2][3] This technical guide provides a comprehensive review of the principal synthetic strategies employed to construct these valuable compounds. We will move beyond a simple cataloging of reactions to explore the underlying mechanistic principles and the strategic rationale that guides the choice of a particular synthetic route. This guide is structured to provide researchers with both a foundational understanding of classical methods and a detailed overview of cutting-edge techniques, complete with field-proven protocols and comparative data to inform experimental design.

Chapter 1: Foundational Strategies: Building from Precursors

The synthesis of trifluoromethylpyridines has historically been dominated by two robust and industrially significant approaches: the modification of a pre-existing methylpyridine (picoline) or the construction of the pyridine ring from an acyclic trifluoromethyl-containing building block.

The Halogen Exchange (Halex) Pathway: From Picoline to Product

The most established industrial method for synthesizing many trifluoromethylpyridine isomers begins with the corresponding picoline.[1][4] This pathway is a testament to classical halogen chemistry, involving a two-stage process: exhaustive chlorination of the methyl group followed by a fluorine-for-chlorine exchange reaction.

Causality and Experimental Insight: The initial radical chlorination of the picoline methyl group to a trichloromethyl (-CCl₃) group is typically performed using chlorine gas under UV irradiation or at high temperatures. This step is non-trivial, as controlling the reaction to prevent unwanted ring chlorination requires careful optimization of conditions. The subsequent fluorination of the trichloromethyl group is the critical step. This is a nucleophilic substitution reaction where fluoride ions displace chloride ions.